rel-Biperiden EP impurity B-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-Biperiden EP impurity B-d5 is a deuterium-labeled derivative of Biperiden hydrochloride. Biperiden hydrochloride is an M1 muscarinic acetylcholine receptor antagonist, primarily used in the treatment of Parkinson’s disease and other movement disorders. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-Biperiden EP impurity B-d5 involves the incorporation of deuterium atoms into the Biperiden hydrochloride molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: rel-Biperiden EP impurity B-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rel-Biperiden EP impurity B-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics and metabolism of Biperiden hydrochloride.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions.
Biological Research: Used in studies related to muscarinic acetylcholine receptors and their role in neurological disorders.
Industrial Applications: Employed in the development of stable isotope-labeled compounds for various analytical and diagnostic purposes.
Wirkmechanismus
The mechanism of action of rel-Biperiden EP impurity B-d5 is similar to that of Biperiden hydrochloride. It acts as an antagonist at the M1 muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a reduction in cholinergic activity, which helps alleviate symptoms of Parkinson’s disease and other movement disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and allows for more precise studies .
Vergleich Mit ähnlichen Verbindungen
Biperiden hydrochloride: The non-deuterated form of rel-Biperiden EP impurity B-d5.
Trihexyphenidyl hydrochloride: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Benztropine mesylate: A compound with similar anticholinergic properties used for similar therapeutic purposes.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C21H29NO |
---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21-/m0/s1/i1D,3D,4D,7D,8D |
InChI-Schlüssel |
YSXKPIUOCJLQIE-OKKYCOQQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H] |
Kanonische SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.